(2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride
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Overview
Description
(2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride: is an organic compound with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-glycidol and hydrogen fluoride.
Fluorination: The first step involves the nucleophilic substitution of the hydroxyl group in (S)-glycidol with a fluorine atom using hydrogen fluoride in the presence of a suitable catalyst.
Methoxylation: The resulting fluorinated intermediate is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid to introduce the methoxy group.
Amination: Finally, the intermediate undergoes amination with ammonia or an amine source under controlled conditions to yield (2S)-1-fluoro-3-methoxypropan-2-amine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride: can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The amine group can be reduced to form corresponding amines or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the amine group can produce primary or secondary amines.
Scientific Research Applications
(2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methoxy and amine groups can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(2S)-1-fluoro-3-methoxypropan-2-amine hydrochloride: can be compared with similar compounds such as:
(2S)-1-fluoro-2-methoxypropan-2-amine hydrochloride: Differing by the position of the methoxy group, this compound may exhibit different reactivity and biological activity.
(2S)-1-chloro-3-methoxypropan-2-amine hydrochloride: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s chemical properties and applications.
(2S)-1-fluoro-3-ethoxypropan-2-amine hydrochloride: The ethoxy group can provide different steric and electronic effects compared to the methoxy group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2361610-36-6 |
---|---|
Molecular Formula |
C4H11ClFNO |
Molecular Weight |
143.6 |
Purity |
95 |
Origin of Product |
United States |
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